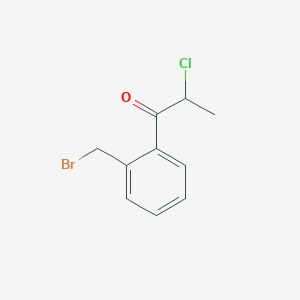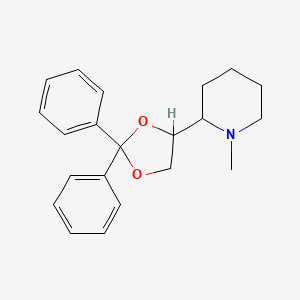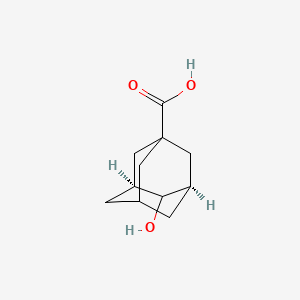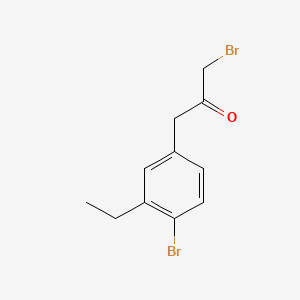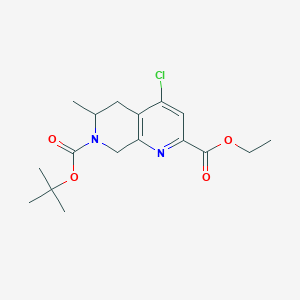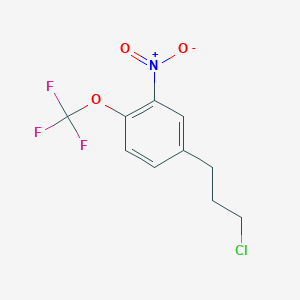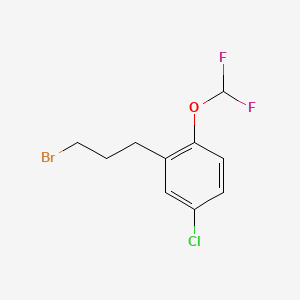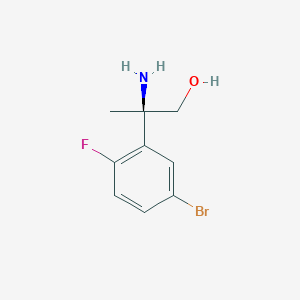
Methyl (2S,3R,4R,6E)-3-hydroxy-2-(methylamino)-4-methyl-6-octenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-hydroxy-4-methyl-2-(methylamino)oct-6-enoic acid.
Esterification: The carboxylic acid group of the starting material is esterified using methanol in the presence of an acid catalyst, such as sulfuric acid, to form the methyl ester.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate may involve large-scale esterification processes, utilizing continuous flow reactors and automated purification systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bond in the oct-6-enoate moiety can be reduced to form a saturated ester.
Substitution: The methylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated esters.
Substitution: Formation of substituted amines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups, such as the hydroxyl and methylamino groups, play a crucial role in its reactivity and binding affinity to target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)octanoate: Lacks the double bond present in methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate.
Methyl (2S,3R,4R,6E)-3-hydroxy-4-ethyl-2-(methylamino)oct-6-enoate: Contains an ethyl group instead of a methyl group at the 4-position.
Uniqueness
Methyl (2S,3R,4R,6E)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a double bond in its structure
Eigenschaften
Molekularformel |
C11H21NO3 |
|---|---|
Molekulargewicht |
215.29 g/mol |
IUPAC-Name |
methyl (E,2S,3R,4R)-3-hydroxy-4-methyl-2-(methylamino)oct-6-enoate |
InChI |
InChI=1S/C11H21NO3/c1-5-6-7-8(2)10(13)9(12-3)11(14)15-4/h5-6,8-10,12-13H,7H2,1-4H3/b6-5+/t8-,9+,10-/m1/s1 |
InChI-Schlüssel |
OWQHDOCNDDUTOX-RNWMEYJFSA-N |
Isomerische SMILES |
C/C=C/C[C@@H](C)[C@H]([C@@H](C(=O)OC)NC)O |
Kanonische SMILES |
CC=CCC(C)C(C(C(=O)OC)NC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




